molecular formula C7H9N3O B1370784 3-Methylpyridine-2-carbohydrazide CAS No. 958453-96-8

3-Methylpyridine-2-carbohydrazide

Cat. No.: B1370784
CAS No.: 958453-96-8
M. Wt: 151.17 g/mol
InChI Key: VQBNDWYVRSUPBG-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carbohydrazide (CAS: 958453-96-8) is a pyridine derivative featuring a carbohydrazide (-CONHNH₂) group at the 2-position and a methyl substituent at the 3-position of the pyridine ring .

Properties

IUPAC Name

3-methylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBNDWYVRSUPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-2-carbohydrazide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, with a catalytic amount of sulfuric acid to facilitate the reaction . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Condensation Reactions (Schiff Base Formation)

The carbohydrazide moiety readily undergoes condensation with aldehydes/ketones to form Schiff bases, critical for bioactive derivatives:

  • Example : Condensation with 4-nitroacetophenone and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) forms imine-linked derivatives .

  • Conditions : Ethanol/water (3:1), reflux, 5–7 hours .

  • Yields : 73–90% for products like 6a–q .

Table 1: Representative Schiff Base Derivatives

EntryAromatic AldehydeDiamine UsedProduct Yield (%)Melting Point (°C)
14-ChlorobenzaldehydeEthylenediamine90231–233
24-Nitrobenzaldehyde1,3-Diaminopropane86235–237
33-Bromobenzaldehyde2,2-Dimethyl-1,3-diaminopropane87239–241

Coordination and Complexation Studies

The carbohydrazide group participates in hydrogen bonding and metal coordination:

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antifungal properties:

  • Antibacterial activity : N’-Acylated derivatives show potency against multidrug-resistant (MDR) strains (MIC: 2–8 µg/mL) .

  • Antifungal activity : Schiff base derivatives disrupt fungal cell membranes via hydrophobic interactions .

  • Structure-Activity Trends :

    • Electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance bioactivity.

    • Longer alkyl chains (e.g., butyryl) improve membrane permeability .

Table 2: Optimization of Multicomponent Reaction Conditions

SolventCatalystTime (h)Yield (%)
EthanolNone2460
H₂O/EtOH (3:1)None587

Table 3: Biological Activity of Selected Derivatives

CompoundTarget PathogenMIC (µg/mL)Mechanism of Action
N’-AcetylS. aureus (MRSA)4Topoisomerase IV inhibition
N’-ButyrylC. albicans8Cell membrane disruption

This synthesis and reactivity profile underscores the versatility of 3-methylpyridine-2-carbohydrazide in medicinal and materials chemistry. For further exploration, derivatization via click chemistry or photochemical methods remains underexplored.

Scientific Research Applications

Synthesis of 3-Methylpyridine-2-Carbohydrazide

The synthesis of this compound typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine or its derivatives. This reaction can be facilitated under mild conditions, making it a favorable method for producing this compound in laboratory settings.

Biological Activities

Antibacterial Properties
Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds derived from this structure have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1.56 μg/mL, indicating potent antibacterial effects .

Case Study: Antibacterial Efficacy
A study evaluated several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds such as 5a and 5c not only inhibited bacterial growth effectively but also did so at lower concentrations compared to standard antibiotics . This highlights the potential of these compounds in developing new antibacterial agents.

Agricultural Applications

Fungicidal Activity
The compound has also been explored for its fungicidal properties. Research indicates that certain derivatives can inhibit fungal pathogens, providing a potential avenue for agricultural applications where crop protection is essential.

Material Science Applications

Coordination Chemistry
this compound is utilized in coordination chemistry to form complexes with metal ions. These complexes have been studied for their electronic properties and potential applications in catalysis and sensor technologies .

Application Area Details
Antibacterial Activity Potent against Gram-positive and Gram-negative bacteria with MIC values as low as 1.56 μg/mL.
Fungicidal Activity Effective in inhibiting fungal pathogens, useful in agriculture.
Coordination Chemistry Forms complexes with metals, applicable in catalysis and sensor technologies.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Carbohydrazide Family

N'-[(E)-2-Methoxybenzylidene]pyridine-4-carbohydrazide
  • Structure : Pyridine-4-carbohydrazide with a Schiff base substituent (2-methoxybenzylidene).
  • Key Differences : The carbohydrazide group is at the 4-position (vs. 2-position in the target compound), altering electronic properties and steric interactions. The Schiff base moiety enhances its ability to form coordination complexes.
  • Research Findings : Co-crystallized with 2-(1,3-dioxoisoindolin-2-yl)acetic acid, its crystal structure was resolved via X-ray diffraction, highlighting intermolecular hydrogen bonding patterns .
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
  • Structure : Features a fused imidazo-pyridine ring system with a methyl group at the 2-position and a carbohydrazide at the 3-position.
  • Synthesis : Prepared via hydrazine hydrate reacting with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, confirmed by IR (N-H stretch at 3190 cm⁻¹) and NMR .

Functional Group Analogues

Pyridinyl Thiadiazole Carboxamides
  • Structure : Combines pyridine with a 1,3,4-thiadiazole ring and carboxamide groups.
  • Key Differences : Replaces the carbohydrazide with a carboxamide and introduces a sulfur-containing heterocycle, altering solubility and electronic properties.
  • Applications : Used in agrochemicals and pharmaceuticals; synthesized via oxamic acid thiohydrazides .
Pyrazine Carboxamide Palladium Complexes
  • Structure : Pyridine-derived ligands (e.g., N²,N³-bis(4-methylpyridin-2-yl)pyrazine-2,3-dicarboxamide) coordinated to Pd(II).
  • Key Differences: Carboxamide groups (vs. carbohydrazide) enable stable metal coordination.

Data Table: Comparative Analysis

Compound Name Structural Features Synthesis Method Key Properties/Applications Reference
3-Methylpyridine-2-carbohydrazide Pyridine-2-CONHNH₂, 3-methyl Likely hydrazine + ester/acid chloride Ligand, pharmaceutical intermediate
N'-[(E)-2-Methoxybenzylidene]pyridine-4-carbohydrazide Pyridine-4-CONHNH₂, Schiff base Condensation reaction Crystal engineering, coordination
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide Fused imidazo-pyridine, 3-CONHNH₂ Hydrazine + carboxylic acid Bioactive molecule synthesis
Pyridinyl Thiadiazole Carboxamides Pyridine + 1,3,4-thiadiazole + CONH₂ Oxamic acid thiohydrazide reaction Agrochemical applications
Pd(II) Pyrazine Carboxamide Complexes Pyridine-carboxamide ligands + Pd(II) Ligand-metal coordination in MeCN DNA/BSA interactions, anticancer

Key Research Findings and Implications

Positional Isomerism : The 2- vs. 4-carbohydrazide substitution on pyridine significantly impacts electronic distribution and steric effects, influencing coordination chemistry and biological activity .

Ring Fusion Effects : Imidazo-fused pyridine derivatives exhibit enhanced planarity and π-stacking ability, making them more potent in biological systems compared to simple pyridines .

Functional Group Trade-offs : Carboxamides (e.g., in Pd complexes) offer stronger metal-binding stability than carbohydrazides but lack the nucleophilic hydrazine moiety for further derivatization .

Biological Activity

3-Methylpyridine-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, which is characterized by the presence of a methyl group at the 3-position and a carbohydrazide functional group. Its molecular formula is C7H10N4OC_7H_10N_4O, and it has distinct properties that contribute to its biological activities.

Biological Activities

Research indicates that 3-methylpyridine derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. Below are some key findings related to its biological activity:

Antibacterial Activity

Studies have shown that compounds containing the pyridine ring often demonstrate significant antibacterial properties. For instance, the antibacterial activity of this compound has been evaluated against various strains of bacteria.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Klebsiella pneumoniae2025

These results suggest that this compound exhibits moderate to high antibacterial activity, particularly against Klebsiella pneumoniae .

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro assays indicate that it can inhibit the growth of several fungal pathogens.

Fungal Strain Zone of Inhibition (mm) MIC (µg/mL)
Candida albicans2230
Aspergillus niger1940

These findings highlight its potential as an antifungal agent, particularly against opportunistic pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has shown promising results in inhibiting tumor cell proliferation in vitro.

In a study involving L1210 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups:

Concentration (µM) Cell Viability (%)
1070
2545
5020

This suggests that higher concentrations of the compound lead to increased cytotoxicity against cancer cells .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its activity may be attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • DNA Interaction : Studies indicate that similar pyridine derivatives can intercalate with DNA, leading to disruption of replication processes in cancer cells .
  • Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in microbial cells, contributing to their antibacterial effects .

Case Studies

Several case studies have documented the efficacy of pyridine derivatives similar to this compound:

  • Antibacterial Efficacy Against Multi-drug Resistant Strains : A study demonstrated that derivatives showed enhanced activity against multi-drug resistant strains of Staphylococcus aureus, indicating potential for therapeutic applications in resistant infections .
  • Synergistic Effects with Other Antibiotics : Research has indicated that when combined with standard antibiotics like ceftriaxone, the efficacy of this compound increases significantly against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylpyridine-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or methanol), and reaction duration (6–12 hours). Purification can involve recrystallization from ethanol or column chromatography using silica gel. Monitoring via TLC or HPLC ensures reaction completion .
  • Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to hydrazine) and use catalytic acetic acid to enhance yield. Microwave-assisted synthesis may reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR (in DMSO-d6) confirm structure via pyridine ring protons (δ 7.5–8.5 ppm) and carbohydrazide NH signals (δ 9–10 ppm) .
  • IR : Stretch frequencies for C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves bond lengths and angles. Space group determination (e.g., monoclinic P21_1/c) and refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. How should researchers handle this compound to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to carbohydrazide safety guidelines for inhalation/ingestion risks (e.g., immediate rinsing and medical consultation) .
  • Stability : Store in airtight containers at 2–8°C. Avoid light and moisture, as hydrazide derivatives are prone to hydrolysis. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can metal complexes of this compound be designed and analyzed for catalytic or biological applications?

  • Synthesis : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under reflux. Use molar ratios (1:2 metal:ligand) and pH control (6–7) to stabilize complexes .
  • Analysis :

  • EPR and Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar) and oxidation states .
  • SCXRD : Resolve coordination modes (e.g., N,O-chelation) and ligand conformation .

Q. What computational strategies validate the electronic properties of this compound?

  • DFT Studies : Use Gaussian 09/B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~270 nm) .
  • Validation : Overlay computed IR spectra with experimental data to confirm vibrational modes. Root-mean-square deviations (RMSD) < 10 cm1^{-1} indicate reliable models .

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

  • Experimental Design :

  • Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922).
  • Control solvent effects (DMSO concentration <1%) and pH .
    • Data Reconciliation : Cross-check purity via HPLC (>98%) and crystallinity (PXRD). Re-evaluate structure-activity relationships using SAR models .

Q. What strategies address discrepancies between crystallographic data and computational predictions for this compound?

  • Refinement : Use SHELXL to refine X-ray data, adjusting thermal parameters and hydrogen bonding networks. Compare torsion angles with DFT-optimized structures .
  • Error Analysis : Calculate Rmerge_{\text{merge}} for diffraction data (<5%) and assess basis set limitations in DFT (e.g., dispersion corrections) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylpyridine-2-carbohydrazide
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